molecular formula C11H17NO2 B8367085 butyl 3-(1H-pyrrol-3-yl)propionate

butyl 3-(1H-pyrrol-3-yl)propionate

Cat. No. B8367085
M. Wt: 195.26 g/mol
InChI Key: SMRPCOJYQGAIKK-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

To a solution of butyl 3-(1H-pyrrol-3-yl)propionate (14.1 g, 72.3 mmol) in ether (400 mL) was added LiAlH4 (4.12 g, 108 mmol, 1.50 equiv.) at 0° C. under N2. The solution was stirred for 2 h at 0° C., and the reaction was cautiously quenched with saturated aqueous NH4Cl. The resulting solution was extracted with ether (3×150 mL). The combined organic layers were dried and concentrated under vacuum to give 3-(1H-pyrrol-3-yl)-1-propanol (8.0 g, 89%) as a light-yellow oil. 1H NMR (CDCl3, 300 MHz) δ 8.11 (br, 1H), 6.76 (s, 1H), 6.63 (s, 1H), 6.14 (s, 1H), 3.73 (t, 2H, J=6.6 Hz), 2.62 (t, 2H, J=7.5 Hz), 1.85-1.94 (m, 2H). LC-MS (ESI) m/z 126 (M+H+).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][C:8](OCCCC)=[O:9])=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][CH2:8][OH:9])=[CH:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
N1C=C(C=C1)CCC(=O)OCCCC
Name
Quantity
4.12 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was cautiously quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ether (3×150 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=C(C=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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